molecular formula C8H7F2NO B1597767 1-Acetamido-3,5-difluorobenzene CAS No. 404-01-3

1-Acetamido-3,5-difluorobenzene

Cat. No. B1597767
CAS RN: 404-01-3
M. Wt: 171.14 g/mol
InChI Key: LRIQXIIPEIRJRO-UHFFFAOYSA-N
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Description

“1-Acetamido-3,5-difluorobenzene” is a chemical compound . It is also known as "N-(3,5-Difluorophenyl)acetamide" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene via Balz-Schiemann reaction has been described . This method involves double diazotization from m-phenylenediamine, which can be tricky due to potential hazards associated with the strongly exothermic and thermally unstable diazonium intermediate . A continuous-flow methodology has been reported to address these challenges, which can rapidly synthesize m-Difluorobenzene with 85% total yield .


Chemical Reactions Analysis

The Diels–Alder (DA) reaction of biomass-derived furans is an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals . The use of an unexplored chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), has been reported . The 3-acetamido group promoted a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .

Scientific Research Applications

Organic Synthesis and Reactivity

A study explores the formation, reactivity, and proton affinity of acetamide enolate, which is closely related to the chemical structure of interest, highlighting its role as a nucleophile in reactions with perfluoropropylene and perfluorobenzene. This research provides insight into the reactivity of fluoro-substituted benzene derivatives, potentially including "1-Acetamido-3,5-difluorobenzene" (Hare, Marimanikkuppam, & Kass, 2001).

Material Science and Mesomorphic Properties

Research on discotic liquid crystalline hydrazone compounds, where "1-Acetamido-3,5-difluorobenzene" could potentially serve as a precursor, demonstrates the synthesis and mesomorphic properties of materials with specific optical and electronic characteristics. This application is significant for developing advanced materials with potential uses in displays and electronic devices (Jeong, Park, Lee, & Chang, 2006).

Medicinal Chemistry and Drug Development

While the direct application of "1-Acetamido-3,5-difluorobenzene" in medicinal chemistry was not explicitly found in the queried papers, related research indicates the relevance of acetamido and fluoro-substituted benzene derivatives in drug synthesis and development. For example, studies on the synthesis and anti-inflammatory properties of benzo[b]thiophene derivatives, which could conceptually include fluoro-substituted analogs, highlight the potential of these compounds in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Future Directions

The use of chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), in the Diels–Alder (DA) reaction is an emerging technology . This approach addresses the challenge of the direct use of electron-poor furanic platforms as dienes . This is certainly the first step for expanding the toolbox of chitin derived 3A5AF as a diene . Another research proposed a new approach to convert N-acetylglucosamine (NAG) and chitin to 3A5AF using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .

properties

IUPAC Name

N-(3,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQXIIPEIRJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378860
Record name 1-Acetamido-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetamido-3,5-difluorobenzene

CAS RN

404-01-3
Record name 1-Acetamido-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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